molecular formula C8H7OP B14141933 2-Methyl-1,3-benzoxaphosphole CAS No. 89217-91-4

2-Methyl-1,3-benzoxaphosphole

Cat. No.: B14141933
CAS No.: 89217-91-4
M. Wt: 150.11 g/mol
InChI Key: JATKYNFBKAVWAS-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxaphosphole is a heterocyclic compound that contains both phosphorus and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-benzoxaphosphole typically involves the reaction of 2-aminophenol with a phosphorus-containing reagent. One common method is the cyclization of 2-aminophenol with phosphorus trichloride (PCl₃) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more cost-effective reagents and catalysts to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-benzoxaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1,3-benzoxaphosphole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzoxaphosphole involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the phosphorus atom allows for unique interactions with biological molecules, which can lead to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,3-benzoxaphosphole is unique due to the presence of both phosphorus and oxygen atoms in its ring structure, which imparts distinct chemical properties. This dual presence allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking either the phosphorus or oxygen atom .

Properties

CAS No.

89217-91-4

Molecular Formula

C8H7OP

Molecular Weight

150.11 g/mol

IUPAC Name

2-methyl-1,3-benzoxaphosphole

InChI

InChI=1S/C8H7OP/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3

InChI Key

JATKYNFBKAVWAS-UHFFFAOYSA-N

Canonical SMILES

CC1=PC2=CC=CC=C2O1

Origin of Product

United States

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